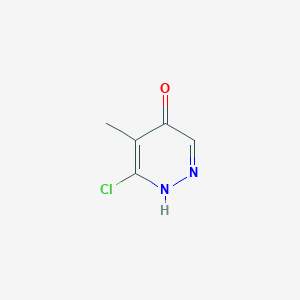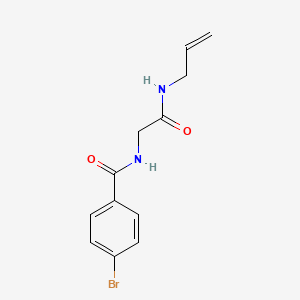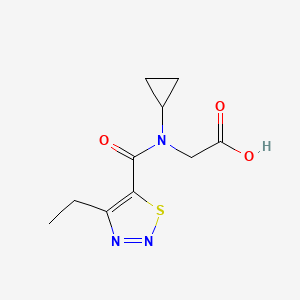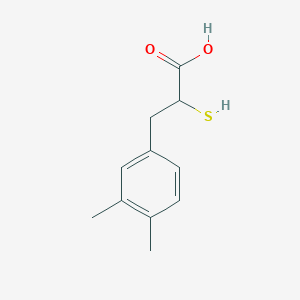
Methyl 2-amino-4,5-dibromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-4,5-dibromobenzoate is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with amino and bromine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-amino-4,5-dibromobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl anthranilate (methyl 2-aminobenzoate). The process typically includes:
Direct Bromination: Methyl anthranilate is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 4 and 5 positions of the aromatic ring.
Diazo Bromination: The intermediate product undergoes further bromination using diazonium salts to ensure complete substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent concentration, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-4,5-dibromobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atoms can be reduced to hydrogen, yielding the corresponding de-brominated compound.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: De-brominated methyl 2-amino-benzoate.
Substitution: Hydroxy or alkoxy derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-amino-4,5-dibromobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers and materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of methyl 2-amino-4,5-dibromobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atoms and amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved vary based on the derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-3,5-dibromobenzoate: Similar structure but with bromine atoms at different positions.
Methyl 2-amino-5-bromobenzoate: Contains only one bromine atom.
Methyl 2,5-dibromobenzoate: Lacks the amino group.
Uniqueness
Methyl 2-amino-4,5-dibromobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both amino and bromine groups allows for diverse chemical modifications and applications, making it a versatile compound in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C8H7Br2NO2 |
|---|---|
Peso molecular |
308.95 g/mol |
Nombre IUPAC |
methyl 2-amino-4,5-dibromobenzoate |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 |
Clave InChI |
OATPAGDXYYCICC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1N)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane](/img/structure/B14912946.png)

![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole](/img/structure/B14912952.png)


![4-Fluoro-1-azabicyclo[2.2.1]heptane](/img/structure/B14912980.png)


![[4-(4-ethylphenyl)-2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B14913007.png)

![n1-(Benzo[d]oxazol-2-yl)-n2,n2-dimethylpropane-1,2-diamine](/img/structure/B14913027.png)
